3-Chloro-5-methoxy-4-propoxybenzoic acid
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Overview
Description
3-Chloro-5-methoxy-4-propoxybenzoic acid is an organic compound with the molecular formula C11H13ClO4 It is a derivative of benzoic acid, characterized by the presence of chloro, methoxy, and propoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-5-methoxy-4-propoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Methoxylation: The methoxy group is introduced at the 5-position through a nucleophilic substitution reaction using methanol and a base such as sodium methoxide.
Propoxylation: The propoxy group is introduced at the 4-position using propanol and a suitable catalyst under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, continuous flow reactors, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chloro, methoxy, and propoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products:
Oxidation: Quinones or carboxylate derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-Chloro-5-methoxy-4-propoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-5-methoxy-4-propoxybenzoic acid depends on its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, receptors, or other proteins. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
- 3-Chloro-4-methoxybenzoic acid
- 3-Chloro-5-methoxybenzoic acid
- 4-Propoxybenzoic acid
Comparison: 3-Chloro-5-methoxy-4-propoxybenzoic acid is unique due to the combination of chloro, methoxy, and propoxy groups on the benzene ring. This combination imparts distinct chemical properties and reactivity compared to its analogs. For example, the presence of the propoxy group can influence the compound’s solubility and interaction with other molecules, making it suitable for specific applications that its analogs may not be able to achieve.
Biological Activity
3-Chloro-5-methoxy-4-propoxybenzoic acid (C11H13ClO4) is an aromatic compound with a unique combination of functional groups, including chloro, methoxy, and propoxy substituents. This structural diversity positions it as a compound of interest in medicinal chemistry and biological research. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
- Molecular Formula : C11H13ClO4
- Molecular Weight : 258.70 g/mol
- Functional Groups :
- Chloro group (Cl)
- Methoxy group (-OCH3)
- Propoxy group (-OCH2CH2CH3)
The presence of these functional groups may influence the compound's solubility, reactivity, and interaction with biological systems.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. Preliminary studies suggest that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. This suggests potential anti-inflammatory properties.
Cytotoxicity and Antiproliferative Effects
The cytotoxic potential of compounds similar to this compound has been evaluated against various cancer cell lines. For instance, thiosemicarbazone derivatives have shown significant cytotoxic effects against glioblastoma and breast adenocarcinoma cells at low concentrations. This suggests that further studies on the cytotoxicity of this compound could reveal similar properties .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Chloro-4-methoxybenzoic acid | C10H11ClO3 | Lacks propoxy group; simpler structure |
3-Chloro-5-ethoxybenzoic acid | C11H13ClO3 | Contains ethoxy instead of propoxy |
4-Butoxy-3-chloro-5-methoxybenzoic acid | C12H15ClO4 | Similar structure but different alkyl substituent |
3,5-Dichloro-4-propoxybenzoic acid | C11H12Cl2O4 | Contains two chloro substituents |
The unique combination of chloro, methoxy, and propoxy groups in this compound may confer distinct biological activities compared to these analogs.
Case Studies
While specific case studies on the biological activity of this compound are scarce, related compounds have been investigated for their therapeutic potential:
- Thiosemicarbazone Derivatives : Studies have shown that these derivatives exhibit significant cytotoxicity against cancer cell lines, suggesting that similar compounds may also possess anticancer properties .
- Benzoic Acid Derivatives : Research on various benzoic acid derivatives has indicated potential as lead compounds for developing new AChE inhibitors, which could be relevant for neurodegenerative disease treatment .
Properties
IUPAC Name |
3-chloro-5-methoxy-4-propoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO4/c1-3-4-16-10-8(12)5-7(11(13)14)6-9(10)15-2/h5-6H,3-4H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZBTNGCKVYNFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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